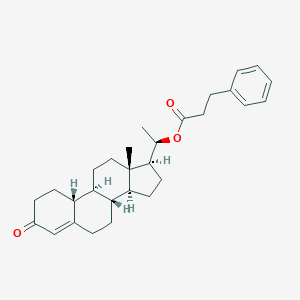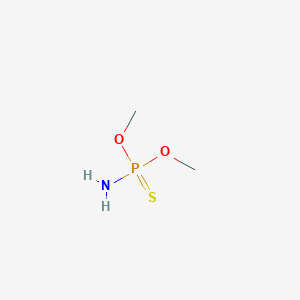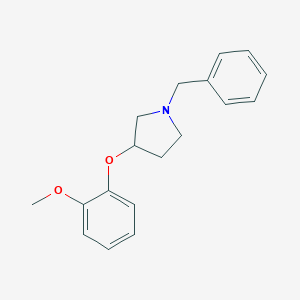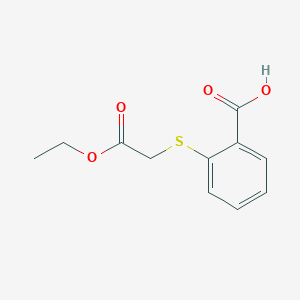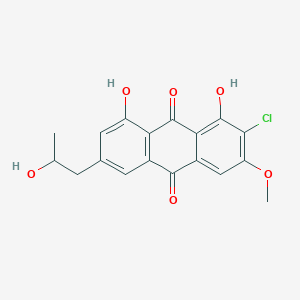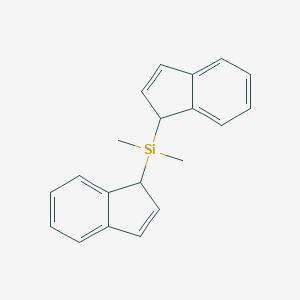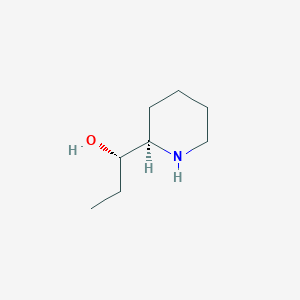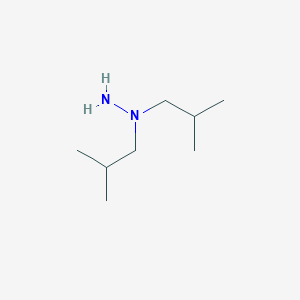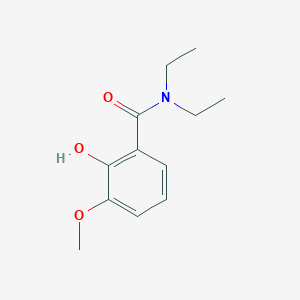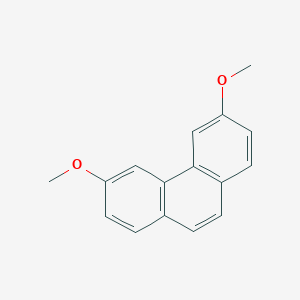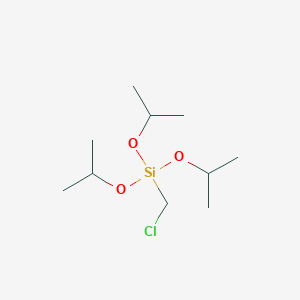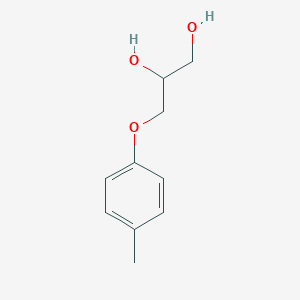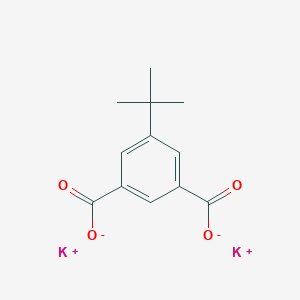
Dipotassium 5-tert-butylisophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium 5-tert-butylisophthalate (DPKTB) is a chemical compound that belongs to the family of isophthalates. It is a white crystalline powder that is soluble in water and alcohol. DPKTB has been widely used in the field of scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of Dipotassium 5-tert-butylisophthalate is not well understood. However, it is believed that Dipotassium 5-tert-butylisophthalate acts as a chelating agent and forms complexes with metal ions. The formation of these complexes results in changes in the fluorescence properties of Dipotassium 5-tert-butylisophthalate, which can be used to detect the presence of metal ions in aqueous solutions.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Dipotassium 5-tert-butylisophthalate have not been extensively studied. However, it has been reported that Dipotassium 5-tert-butylisophthalate has low toxicity and is not harmful to humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Dipotassium 5-tert-butylisophthalate in lab experiments is its high sensitivity and selectivity for metal ions. Dipotassium 5-tert-butylisophthalate is also easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using Dipotassium 5-tert-butylisophthalate is its limited solubility in organic solvents, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of Dipotassium 5-tert-butylisophthalate in scientific research. One potential application is the use of Dipotassium 5-tert-butylisophthalate as a sensor for the detection of metal ions in biological samples. Another potential application is the use of Dipotassium 5-tert-butylisophthalate in the synthesis of novel MOFs with unique properties. Additionally, Dipotassium 5-tert-butylisophthalate could be used in the development of new fluorescent probes for the detection of other analytes in aqueous solutions.
Conclusion:
In conclusion, Dipotassium 5-tert-butylisophthalate is a unique chemical compound that has been widely used in the field of scientific research. Its high sensitivity and selectivity for metal ions make it a valuable tool for researchers. Although the mechanism of action and physiological effects of Dipotassium 5-tert-butylisophthalate are not well understood, its low toxicity and cost-effectiveness make it a promising candidate for future research.
Méthodes De Synthèse
Dipotassium 5-tert-butylisophthalate can be synthesized using a simple and efficient method. The synthesis involves the reaction of 5-tert-butylisophthalic acid with potassium hydroxide. The reaction takes place in the presence of a solvent such as water or ethanol. The product obtained is then purified using recrystallization or chromatography.
Applications De Recherche Scientifique
Dipotassium 5-tert-butylisophthalate has been widely used in the field of scientific research due to its unique properties. It has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. MOFs are a class of materials that have potential applications in gas storage, separation, and catalysis. Dipotassium 5-tert-butylisophthalate has also been used as a fluorescent probe for the detection of metal ions in aqueous solutions.
Propriétés
Numéro CAS |
15968-02-2 |
|---|---|
Nom du produit |
Dipotassium 5-tert-butylisophthalate |
Formule moléculaire |
C12H12K2O4 |
Poids moléculaire |
298.42 g/mol |
Nom IUPAC |
dipotassium;5-tert-butylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C12H14O4.2K/c1-12(2,3)9-5-7(10(13)14)4-8(6-9)11(15)16;;/h4-6H,1-3H3,(H,13,14)(H,15,16);;/q;2*+1/p-2 |
Clé InChI |
WSEOCKWZDYMTPH-UHFFFAOYSA-L |
SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)[O-])C(=O)[O-].[K+].[K+] |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1)C(=O)[O-])C(=O)[O-].[K+].[K+] |
Autres numéros CAS |
15968-02-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



